molecular formula C19H18ClN3O2 B2776152 N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-chlorobenzyl)oxalamide CAS No. 941895-48-3

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-chlorobenzyl)oxalamide

Cat. No. B2776152
CAS RN: 941895-48-3
M. Wt: 355.82
InChI Key: JWLLWZKGXJZNCX-UHFFFAOYSA-N
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Description

“N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-chlorobenzyl)oxalamide” is a chemical compound with the CAS Number: 52191-26-1 . It has a molecular weight of 236.7 and its linear formula is C12H13ClN2O .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C12H13ClN2O . Unfortunately, the specific structural details or a diagram of the molecule were not found in the search results.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Anticancer Activity

Indole derivatives, such as N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-chlorobenzyl)oxalamide, have been extensively studied for their potential anticancer properties. These compounds can interact with various cellular targets and disrupt cancer cell proliferation. They may inhibit the growth of tumor cells by interfering with cell cycle progression or inducing apoptosis .

Antimicrobial Properties

The indole moiety is a critical structure in the development of new antimicrobial agents. Research has shown that indole derivatives can be effective against a broad spectrum of bacteria and fungi, making them valuable in the fight against infectious diseases .

Neuroprotective Effects

Indole-based compounds have shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases. They may protect neurons from oxidative stress and apoptosis, which are common pathways leading to neuronal death in conditions like Alzheimer’s and Parkinson’s disease .

Anti-inflammatory Uses

The anti-inflammatory activity of indole derivatives is another area of interest. These compounds can modulate the body’s inflammatory response, which is beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antiviral Applications

Indole derivatives have been identified as potent antiviral agents. They can inhibit the replication of various viruses, including influenza and HIV, by targeting specific stages of the viral life cycle or by boosting the host’s immune response .

Antidiabetic Potential

Research into indole derivatives has also extended into metabolic disorders, including diabetes. These compounds may influence glucose metabolism and insulin sensitivity, offering a potential therapeutic avenue for managing type 2 diabetes .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315-H319-H335 . Precautionary statements include P261-P264-P270-P271-P280-P302+P352-P304+P340+P312-P305+P351+P338-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that there is potential for future research and development involving indole derivatives, including “N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-chlorobenzyl)oxalamide”.

Mechanism of Action

Target of Action

It is known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it can be inferred that this compound may interact with a variety of targets related to these biological activities.

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors , which could lead to a variety of changes in cellular function depending on the specific target.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c20-16-7-3-1-5-14(16)12-23-19(25)18(24)21-10-9-13-11-22-17-8-4-2-6-15(13)17/h1-8,11,22H,9-10,12H2,(H,21,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLLWZKGXJZNCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C(=O)NCCC2=CNC3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-chlorobenzyl)oxalamide

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